Diisobutylsilanediol

Liquid crystals Mesophase behavior Organosilicon chemistry

Diisobutylsilanediol (DIBSD, CAS 18230-63-2), with the molecular formula C₈H₂₀O₂Si and a molecular weight of 176.33 g/mol, is an organosilicon compound belonging to the silanediol class (R₂Si(OH)₂). It features a central silicon atom bonded to two hydroxyl groups and two sterically bulky isobutyl (2-methylpropyl) substituents.

Molecular Formula C8H20O2Si
Molecular Weight 176.33 g/mol
CAS No. 18230-63-2
Cat. No. B12284903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutylsilanediol
CAS18230-63-2
Molecular FormulaC8H20O2Si
Molecular Weight176.33 g/mol
Structural Identifiers
SMILESCC(C)C[Si](CC(C)C)(O)O
InChIInChI=1S/C8H20O2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-10H,5-6H2,1-4H3
InChIKeyUKSWSALBYQIBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutylsilanediol (CAS 18230-63-2): Core Identity, Class, and Procurement-Relevant Characteristics


Diisobutylsilanediol (DIBSD, CAS 18230-63-2), with the molecular formula C₈H₂₀O₂Si and a molecular weight of 176.33 g/mol, is an organosilicon compound belonging to the silanediol class (R₂Si(OH)₂) . It features a central silicon atom bonded to two hydroxyl groups and two sterically bulky isobutyl (2-methylpropyl) substituents . Unlike most dialkylsilanediols, DIBSD is uniquely distinguished by its ability to form a thermotropic discotic liquid crystal mesophase, a property that has attracted sustained academic and industrial interest since its first preparation in 1952 [1]. The compound is soluble in common organic solvents such as ethanol and acetone, exhibits limited water solubility due to its hydrophobic alkyl groups, and participates in controlled condensation reactions, making it a valuable building block for inorganic-organic hybrid materials and a recognized intermediate for liquid crystal-related applications [2].

Why Generic Dialkylsilanediol Substitution Fails: The Structural Uniqueness of Diisobutylsilanediol


Generic substitution of diisobutylsilanediol with other dialkylsilanediols (e.g., dimethyl-, diethyl-, di-n-butyl-, or di-t-butylsilanediol) is not scientifically or functionally valid. A systematic synthesis and screening program of numerous alkylsilanediols conducted over decades failed to identify any other mesogenic compound within this class [1]. The specific steric profile of the isobutyl group — branched yet conformationally flexible — enables a delicate balance of hydrogen-bonded dimerization and molecular packing that is absent in both linear (n-alkyl) and more bulky tert-butyl analogs [2]. Di-t-butylsilanediol, despite forming similar hydrogen-bonded ladder chains in the solid state, does not produce a liquid crystal phase upon heating, demonstrating that subtle steric factors, not merely the presence of hydroxyl groups or alkyl substitution, govern mesophase formation [3]. Consequently, procurement of a generic dialkylsilanediol as a replacement for DIBSD would result in complete loss of the thermotropic mesophase functionality that defines this compound's core value in liquid crystal research and advanced hybrid material synthesis.

Quantitative Differentiation Evidence: Diisobutylsilanediol vs. Closest Analogs and Alternatives


Unique Thermotropic Discotic Mesophase: Diisobutylsilanediol vs. All Other Dialkylsilanediols

Diisobutylsilanediol is the only known dialkylsilanediol that exhibits a thermotropic liquid crystal mesophase. In a comprehensive program of synthesis and examination, no other alkylsilanediol — including dimethyl-, diethyl-, di-n-propyl-, di-n-butyl-, and di-t-butylsilanediol — displayed any mesogenic behavior [1]. Hot stage optical microscopy confirmed that DIBSD forms a discotic mesophase over the temperature range of 89.5 °C to 101.5 °C, a finding corroborated by thermal analysis, miscibility studies, and X-ray diffraction [2][3]. The physical characteristics of this mesophase were described as unique and quite different from any previously recognized liquid crystal type [2]. This singular property arises from a specific hydrogen-bonded dimer/tetramer supramolecular architecture that is exquisitely sensitive to the steric and conformational profile of the isobutyl substituents [4].

Liquid crystals Mesophase behavior Organosilicon chemistry

Crystal Structure Basis for Mesophase: Di-t-butylsilanediol Fails Where Diisobutylsilanediol Succeeds

The crystal structure of di-t-butylsilanediol (t-Bu₂Si(OH)₂) — the closest structural analog to diisobutylsilanediol — reveals hydrogen-bonded dimers linked into distorted ladder chains, a supramolecular architecture that was postulated to underlie the liquid crystallinity of DIBSD [1]. However, despite this structural similarity, di-t-butylsilanediol does not exhibit any liquid crystal phase [1][2]. The six-membered Si–O–H···O–Si rings of the dimers adopt a chair conformation with adjacent chairs inverted [1]. The critical difference lies in the packing of these ladder chains: in t-Bu₂Si(OH)₂, the lattice packing differs from that in t-Bu₂Ge(OH)₂ and, by inference, from the arrangement necessary for mesophase formation in i-Bu₂Si(OH)₂ [1]. This direct head-to-head comparison demonstrates that the branched but conformationally flexible isobutyl group provides a steric environment uniquely permissive of the columnar discotic organization, whereas the spherical tert-butyl group locks the structure into a non-mesogenic crystalline arrangement [3].

Crystallography Hydrogen bonding Liquid crystal mechanism

Controlled Sol-Gel Condensation Reactivity: Diisobutylsilanediol Enables Tunable Hybrid Material Synthesis

In a non-hydrolytic sol-gel process with 3-methacryloxypropyl-trimethoxysilane (MPTS), diisobutylsilanediol (DIBSD) undergoes a controlled condensation reaction whose extent can be systematically tuned via reaction time and catalyst amount [1]. The degree of condensation, quantitatively monitored by ²⁹Si NMR, ¹H NMR, and Abbe refractometry, increases from approximately 53% at initial stages to roughly 73% during early reaction phases, approaching saturation after 24 hours [1][2]. This controlled reactivity is attributed to the steric shielding provided by the bulky isobutyl groups, which retards uncontrolled self-condensation [3]. In contrast, less sterically hindered dialkylsilanediols such as dimethylsilanediol undergo rapid polycondensation, making isolation and stoichiometric control challenging [4]. The ability to tune the degree of condensation makes DIBSD a superior precursor for fabricating methacryl-functionalized oligosiloxane hybrid materials with tailored cross-link density [1].

Sol-gel chemistry Hybrid materials Condensation kinetics

Hydrogen-Bonded Tetramer Model: Computational Prediction of the Discotic Mesophase Structural Unit Unique to Diisobutylsilanediol

Density functional theory (B3LYP) calculations have predicted a novel cage-like tetrameric structure (S₄ symmetry) for silanediols, with a high complexation enthalpy of approximately 32 kcal/mol, in which all four OH groups participate in hydrogen bonding [1]. This tetrameric architecture, which had not been characterized experimentally prior to the computational study, was explicitly proposed as the structural unit for the discotic liquid crystal phase observed exclusively in di-isobutylsilanediol [1][2]. Molecular mechanics simulations of dimeric and trimeric H-associates of (i-Bu)₂Si(OH)₂ further support that the isobutyl-substituted compound belongs to the same class of columnar mesophases formed by H-bonded associates, akin to those found in dihydroxydisiloxanes [3]. The computational finding that this tetramer represents an energetically favorable supramolecular arrangement underscores the unique capability of DIBSD to adopt the specific molecular organization required for discotic mesophase formation, a feature not replicated by other dialkylsilanediols where steric constraints prevent analogous tetramer assembly [1].

Computational chemistry Supramolecular assembly Hydrogen bonding

Commercial Specification as Liquid Crystal Intermediate: Diisobutylsilanediol in Industrial Supply Chains

Diisobutylsilanediol is commercially recognized as a liquid crystal intermediate by major organosilicon suppliers. The Gelest, Inc. product catalog explicitly identifies diisobutyldimethoxysilane as an intermediate for the production of diisobutylsilanediol and designates the resulting diol as 'a liquid crystal' [1]. This industrial designation places DIBSD within a specialized supply chain distinct from commodity dialkylsilanediols, which are primarily marketed as silane coupling agents, surface modifiers, or silicone polymer precursors [1]. The compound is also noted for its employment in polyolefin polymerization catalyst systems, further differentiating its application profile from generic silanediols [1]. This commercial positioning reflects the unique functional value of DIBSD's mesophase behavior, which drives demand in specialty material research and development rather than bulk silicone manufacturing.

Industrial intermediates Liquid crystal precursors Organosilicon supply chain

High-Value Application Scenarios for Diisobutylsilanediol Based on Verified Differentiation Evidence


Discotic Liquid Crystal Research and Prototype Device Development

Diisobutylsilanediol remains the only dialkylsilanediol capable of forming a thermotropic discotic mesophase (89.5–101.5 °C), making it an indispensable model compound for fundamental studies of columnar liquid crystalline order, hydrogen-bond-directed self-assembly, and the prehistory of discotic mesophase science [1]. Research groups investigating supramolecular liquid crystals, anisotropic charge transport, or the structural origins of discotic behavior utilize DIBSD as a structurally well-defined, small-molecule mesogen whose phase behavior is thoroughly documented by optical microscopy, thermal analysis, and X-ray diffraction [1][2].

Controlled Synthesis of Methacryl-Functionalized Inorganic-Organic Hybrid Materials

The ability to tune the degree of condensation of DIBSD with MPTS from ~53% to near-complete saturation via reaction time and catalyst control enables the rational design of methacryl-oligosiloxane hybrid materials with predetermined cross-link density [3]. This controlled sol-gel chemistry is valuable for fabricating low-refractive-index coatings, optical waveguides, and nanoimprint lithography resists where precise control over the organic-inorganic interface and polymerization behavior is critical [3]. Unlike less hindered silanediols that undergo rapid uncontrolled polycondensation, DIBSD provides the kinetic stability necessary for reproducible material synthesis [4].

Polyolefin Polymerization Catalyst Component

Diisobutylsilanediol is commercially specified as a component in polyolefin polymerization catalyst systems [5]. The sterically protected silanediol structure can serve as a ligand precursor or catalyst modifier, where the bulky isobutyl groups influence the steric environment around the active metal center, potentially affecting polymer tacticity, molecular weight distribution, and comonomer incorporation. Procurement of DIBSD for this application is supported by its availability through commercial organosilicon suppliers with documented use in this capacity [5].

Hydrogen-Bonded Supramolecular Building Block for Crystal Engineering

The well-characterized hydrogen-bonding capacity of DIBSD — forming dimers and tetramers with defined geometries — makes it a useful tecton for crystal engineering and supramolecular chemistry studies [6]. The computational identification of a cage-like tetramer (≈32 kcal/mol complexation enthalpy) provides a predictive framework for co-crystallization with complementary hydrogen-bond acceptors, enabling the design of novel organosilicon-based supramolecular architectures [6]. This application leverages the unique steric and hydrogen-bonding profile of DIBSD that distinguishes it from other silanediols.

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